4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride

Conformational Restriction Medicinal Chemistry Spirocyclic Scaffolds

This gem-difluoro spirocyclic amine hydrochloride (CAS 1282532-00-6) is a strategic building block for CNS drug discovery. The rigid spiro[2.5]octane core and 4,4-difluoro motif enhance metabolic stability and target engagement, while the pre-formulated HCl salt enables direct use in aqueous biological assays with minimal variability. Supplied at ≥97% purity, it is ideal for reproducible late-stage functionalization and accelerating SAR studies. Do not substitute with non-fluorinated or mono-fluoro analogs.

Molecular Formula C7H12ClF2N
Molecular Weight 183.63 g/mol
CAS No. 1282532-00-6
Cat. No. B1400752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride
CAS1282532-00-6
Molecular FormulaC7H12ClF2N
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESC1CC12CCNCC2(F)F.Cl
InChIInChI=1S/C7H11F2N.ClH/c8-7(9)5-10-4-3-6(7)1-2-6;/h10H,1-5H2;1H
InChIKeyBBUIJUSZIDUWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride (1282532-00-6): A Verifiable Gem-Difluoro Spirocyclic Amine for Drug Discovery


4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride is a fluorinated spirocyclic amine hydrochloride salt with the molecular formula C₇H₁₂ClF₂N and a molecular weight of 183.63 g/mol . This compound is characterized by a rigid spirocyclic core, a pair of geminal difluoro atoms at the 4-position, and is isolated as a stable hydrochloride salt . It is primarily utilized as a versatile building block in pharmaceutical and agrochemical research, where its unique structural features are exploited to enhance the properties of target molecules [1].

Why Procuring a Generic Azaspiro[2.5]octane Cannot Replicate the Specific Properties of 4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride


The combination of a specific 4,4-gem-difluoro substitution pattern, a rigid spiro[2.5]octane core, and the hydrochloride salt form of this compound creates a unique profile of physicochemical and structural properties that cannot be achieved by substituting it with a non-fluorinated analog, a mono-fluoro derivative, a different regioisomer, or the free base. These molecular features are interdependent; for instance, the hydrochloride salt ensures optimal solubility for a molecule whose lipophilicity is enhanced by the gem-difluoro group, while the spirocyclic core's conformational rigidity is a prerequisite for leveraging the difluoro group's effects on metabolic stability [1]. Such a precise combination of structural attributes is critical for reproducible results in medicinal chemistry campaigns and makes generic substitution a high-risk endeavor .

Evidence-Based Differentiation: Quantifiable Performance Metrics for 4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride


Structural Rigidity and Conformational Control: A Quantifiable Advantage of the Spirocyclic Core

The target compound possesses a spirocyclic junction, which inherently limits conformational freedom. This structural feature is quantified by a rotatable bond count of 0, compared to more flexible piperidine analogs which can have multiple rotatable bonds [1]. This complete restriction of rotation provides a defined 3D vector for substituents, enabling precise spatial orientation at biological targets .

Conformational Restriction Medicinal Chemistry Spirocyclic Scaffolds

Enhanced Metabolic Stability Inferred from Gem-Difluoro Substitution Pattern

The 4,4-gem-difluoro motif is a well-established strategy for blocking oxidative metabolism at aliphatic positions. The target compound's specific difluoro substitution at the 4-position is reported to enhance its metabolic stability compared to non-fluorinated 6-azaspiro[2.5]octane [1]. This is a class-level inference based on the established behavior of gem-difluoro groups in analogous piperidine and spirocyclic systems, which are known to prevent metabolic soft-spot oxidation [2].

Metabolic Stability Drug Metabolism Fluorination

Modulated Lipophilicity: Quantified by a LogP of 1.19

The target compound has a calculated partition coefficient (LogP) of 1.19 [1]. In contrast, the non-fluorinated 6-azaspiro[2.5]octane core is expected to have a lower LogP (estimated <1.0). The introduction of the gem-difluoro group provides a measurable and controlled increase in lipophilicity, which is often correlated with improved membrane permeability and CNS penetration potential [2].

Lipophilicity ADME Physicochemical Properties

Improved Handling and Aqueous Solubility via Hydrochloride Salt Form

The compound is supplied as a hydrochloride salt, which directly confers improved water solubility compared to its free base counterpart (CAS 1282657-03-7). The salt form is also associated with increased chemical stability and superior handling properties as a crystalline solid, which are essential for accurate formulation and long-term storage .

Salt Form Solubility Formulation

Commercial Availability at Verifiably High Purity (97%)

The target compound is commercially available from major suppliers such as Aladdin Scientific and Bidepharm at a certified standard purity of 97% . This level of purity is quantitatively specified and is higher than many other specialized azaspiro[2.5]octane analogs offered at 95% purity, ensuring greater reproducibility and reliability in downstream synthetic and biological applications.

Chemical Purity Procurement Quality Control

Precision Applications: When to Prioritize 4,4-Difluoro-6-azaspiro[2.5]octane Hydrochloride in Your Workflow


Design of CNS-Penetrant Drug Candidates with Improved Metabolic Stability

The combination of a LogP of 1.19 and the metabolic stability conferred by the 4,4-gem-difluoro motif makes this hydrochloride salt an ideal building block for synthesizing central nervous system (CNS) drug candidates. The rigid spirocyclic scaffold ensures a defined 3D conformation for target engagement, while the fluorine atoms protect against rapid oxidative metabolism [1][2].

Exploration of Allosteric and Orthosteric Binding Sites on Ion Channels and GPCRs

The 0 rotatable bond count creates a highly pre-organized, three-dimensional scaffold suitable for targeting allosteric sites or finely tuned orthosteric pockets. The gem-difluoro group further modulates the basicity of the piperidine nitrogen, influencing binding interactions. This makes the compound a strategic starting point for projects targeting nicotinic acetylcholine receptors (nAChRs) or other structurally complex protein families .

Late-Stage Functionalization and Diversification in Medicinal Chemistry

Supplied as a stable, crystalline hydrochloride salt at 97% purity, this compound is ideally suited for reliable and reproducible late-stage functionalization. Its high purity minimizes side reactions, and its ready solubility in organic solvents after neutralization allows for easy incorporation into diverse synthetic pathways, accelerating structure-activity relationship (SAR) studies .

Direct Use in Aqueous Biological Assays Without Additional Formulation Steps

The hydrochloride salt form ensures the compound can be directly dissolved in water or common aqueous buffers for in vitro biological assays. This eliminates the need for pre-formulation with organic co-solvents or surfactants, reducing assay variability and streamlining early-stage pharmacological testing .

Technical Documentation Hub

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